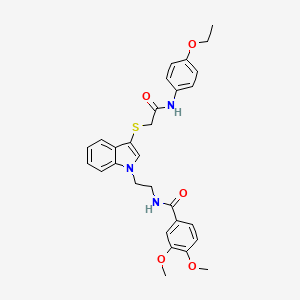

![molecular formula C27H27FN4O2S B2509786 1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide CAS No. 1243094-08-7](/img/structure/B2509786.png)

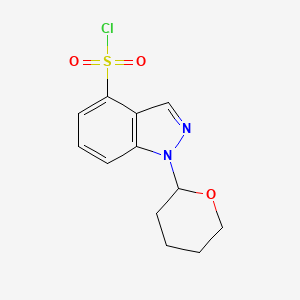

1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide” is a chemical compound with the molecular formula C26H25FN4O3S . It has a molecular weight of 492.6 g/mol .

Molecular Structure Analysis

The compound has a complex structure that includes a thieno[3,2-d]pyrimidin-2-yl group, a fluorophenyl group, and a piperidine-4-carboxamide group . The InChI string representation of the compound isInChI=1S/C26H25FN4O3S/c1-34-18-8-6-16 (7-9-18)14-28-24 (32)17-10-12-31 (13-11-17)26-29-22-20 (15-35-23 (22)25 (33)30-26)19-4-2-3-5-21 (19)27/h2-9,15,17H,10-14H2,1H3, (H,28,32) (H,29,30,33) . Physical And Chemical Properties Analysis

The compound has several computed properties. It has an XLogP3-AA value of 3.7, indicating its lipophilicity . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has 6 freely rotating bonds . Its exact mass and monoisotopic mass are both 492.16314001 g/mol . The topological polar surface area is 111 Ų .Wissenschaftliche Forschungsanwendungen

Kinase Inhibitory Activity

The compound and its derivatives have been identified as potent and selective inhibitors of the Met kinase superfamily. The substitution patterns on the pyridine and pyridone rings significantly influence enzyme potency, solubility, and kinase selectivity. For instance, one study reported the success of a derivative in achieving complete tumor stasis in a Met-dependent human gastric carcinoma model, highlighting its potential for clinical trials (Schroeder et al., 2009).

Anti-Angiogenic and DNA Cleavage Activity

Derivatives of the compound have shown significant anti-angiogenic and DNA cleavage activities. The presence of certain substituents on the phenyl ring of the side chain is crucial for their potency as anticancer agents. These derivatives can effectively block blood vessel formation and exhibit differential migration and band intensities in DNA binding/cleavage assays, suggesting their therapeutic potential in cancer treatment by inhibiting angiogenesis and affecting DNA integrity (Kambappa et al., 2017).

Antimicrobial Activity

Several studies have synthesized and evaluated the antimicrobial activity of derivatives containing the core structure of the compound . The synthesized compounds have shown promising antistaphylococcal and other antimicrobial effects, indicating their potential as therapeutic agents against various bacterial infections (Yurttaş et al., 2016).

Anticancer Activity

Various derivatives have been studied for their potential anticancer properties. These compounds have been found to exert cytotoxic effects on cancer cells, with some derivatives displaying potent anticancer activity comparable to known chemotherapy agents. This suggests their potential use in developing new therapeutic agents for treating different types of cancer (Rahmouni et al., 2016).

Eigenschaften

IUPAC Name |

1-[7-(2-fluorophenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27FN4O2S/c1-17(18-7-3-2-4-8-18)15-29-25(33)19-11-13-32(14-12-19)27-30-23-21(16-35-24(23)26(34)31-27)20-9-5-6-10-22(20)28/h2-10,16-17,19H,11-15H2,1H3,(H,29,33)(H,30,31,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSCMAINIMRYCDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1CCN(CC1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4F)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

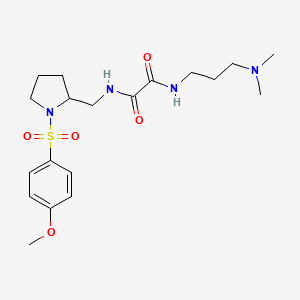

![6-tert-butyl-3-[(5-chloro-2-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2509704.png)

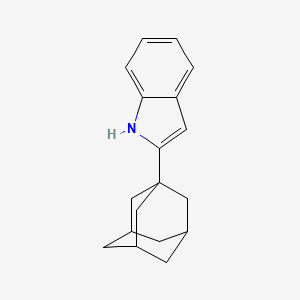

![N-[2-[6-(2-amino-2-oxoethyl)sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide](/img/structure/B2509705.png)

![1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B2509709.png)

![N-methyl-2-[(2-naphthalen-1-ylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2509716.png)

![(2S)-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]propanoic acid](/img/structure/B2509724.png)

![N-[(2-chlorophenyl)(cyano)methyl]-2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetamide](/img/structure/B2509725.png)